molecular formula C10H11N3O3 B13099631 Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) CAS No. 506437-25-8

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)

Cat. No.: B13099631
CAS No.: 506437-25-8
M. Wt: 221.21 g/mol
InChI Key: GQJKUBCSZILNJB-UHFFFAOYSA-N
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Description

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique isoxazolo-pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles . This reaction is often carried out in the presence of a base, such as pyridine, under reflux conditions to yield the desired isoxazolo-pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) has several scientific research applications:

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to modulate biological pathways. .

    Biology: In biological research, the compound is used to study cellular processes and molecular interactions.

    Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis of isoxazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization processes. For instance, the reaction of appropriate precursors with hydrazine or hydroxylamine can yield various isoxazole derivatives which can then be modified to obtain the desired pyrimidine structure .

Biological Activities

1. Anticancer Activity:
Research indicates that isoxazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives and their evaluation against different cancer cell lines. Compounds demonstrated potent inhibitory effects on cell proliferation with IC50 values in the low micromolar range against lung (H460), melanoma (B16F10), and adenocarcinoma (A549) cell lines .

2. Antimicrobial Properties:
These compounds have also shown promising antimicrobial activity. Isoxazolo derivatives have been tested against various bacterial strains and fungi. The presence of specific substituents on the isoxazole ring enhances their efficacy as antimicrobial agents .

3. Anti-inflammatory Effects:
The anti-inflammatory potential of isoxazolo[3,4-d]pyrimidines has been documented in several studies. Compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Selective COX-2 inhibitors derived from this class have shown reduced side effects compared to non-selective inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of isoxazolo[3,4-d]pyrimidine derivatives can be significantly influenced by their structural modifications. Key findings from SAR studies indicate:

  • Substituents: The presence of alkyl groups at specific positions enhances anticancer activity.
  • Rigidity: Compounds with a more rigid structure tend to exhibit better potency against cancer cell lines.
  • Heteroatoms: Incorporating heteroatoms such as nitrogen or oxygen into the side chains has been associated with improved biological activity .

Case Studies

Case Study 1: Antitumor Activity
A series of synthesized isoxazolo derivatives were tested for FGFR1 inhibition, crucial for certain types of cancers. One derivative showed an FGFR1 inhibition rate of 37.4% at 1 μM concentration and demonstrated IC50 values ranging from 4.26 to 5.83 μM across different cancer cell lines, suggesting potential as a therapeutic agent in FGFR1-mediated cancers .

Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, several isoxazolo derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The most active compound displayed an MIC value comparable to that of conventional antibiotics .

Properties

CAS No.

506437-25-8

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-cyclopropyl-5,7-dimethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C10H11N3O3/c1-12-8-6(9(14)13(2)10(12)15)7(16-11-8)5-3-4-5/h5H,3-4H2,1-2H3

InChI Key

GQJKUBCSZILNJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NOC(=C2C(=O)N(C1=O)C)C3CC3

Origin of Product

United States

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